molecular formula C6H5BrN2O2 B1523389 6-Amino-5-bromopicolinic acid CAS No. 1221629-04-4

6-Amino-5-bromopicolinic acid

Cat. No. B1523389
M. Wt: 217.02 g/mol
InChI Key: SXKGMTDVECHQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-5-bromopicolinic acid is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 . It is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Amino-5-bromopicolinic acid were not found, amino acids in general can undergo a variety of reactions. These include reactions with aldehydes to form decarboxylation and/or deamination products . Also, they can react with nitrous acid in a manner similar to primary amines .


Physical And Chemical Properties Analysis

6-Amino-5-bromopicolinic acid is a solid compound . Like other amino acids, it is likely to be soluble in water and ethanol (polar solvents) and insoluble in non-polar solvents like benzene, ether, etc . It may also exhibit amphoteric properties, acting as both an acid and a base due to its zwitterionic nature .

Scientific Research Applications

Chemical Synthesis and Ligand Development

6-Amino-5-bromopicolinic acid serves as a precursor in the synthesis of various complex molecules and ligands. Its role in chemical synthesis includes the formation of novel chelating ligands through the Friedländer condensation, facilitating the creation of bidentate and tridentate derivatives. These derivatives demonstrate significant potential in coordination chemistry, offering a pathway to novel materials and catalysts with unique optical properties, as highlighted by the unusually high emission quantum yield observed in certain biquinoline derivatives (Hu, Zhang, & Thummel, 2003).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the applications of 6-Amino-5-bromopicolinic acid extend to the synthesis of pyrrolo[2,3-d]pyrimidines via Cu(I)/6-methylpicolinic acid catalyzed coupling reactions. This process is crucial for the development of compounds with potential therapeutic applications, providing a method to introduce various functional groups that could lead to the discovery of new drugs (Jiang, Sun, Jiang, & Ma, 2015).

Electrosynthesis and Green Chemistry

The compound also plays a role in electrosynthesis, exemplified by the electrocatalytic synthesis of 6-aminonicotinic acid from its bromo derivatives under mild conditions. This process is not only efficient but also environmentally friendly, highlighting the potential of 6-Amino-5-bromopicolinic acid in facilitating green chemistry applications. Such studies emphasize the compound's utility in sustainable chemical practices, offering a pathway to synthesize valuable compounds with reduced environmental impact (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

Synthesis of Heterocyclic Compounds

Furthermore, 6-Amino-5-bromopicolinic acid is instrumental in the synthesis of heterocyclic compounds, serving as a starting point for the creation of diverse molecular structures. These structures are of great interest in various fields, including pharmaceuticals, agrochemicals, and materials science. The ability to synthesize complex heterocyclic frameworks from this compound underscores its versatility and importance in organic synthesis (Cassol, Demnitz, Navarro, & Neves, 2000).

Antimicrobial and Anti-inflammatory Research

In the realm of bioactive compound development, derivatives of 6-Amino-5-bromopicolinic acid have been explored for their antimicrobial and anti-inflammatory activities. Research into novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols demonstrates the potential of these compounds in addressing bacterial infections and inflammation, showcasing the therapeutic potential of molecules derived from 6-Amino-5-bromopicolinic acid (Al-Abdullah et al., 2014).

Safety And Hazards

6-Amino-5-bromopicolinic acid may be harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation. Therefore, it is advised to avoid breathing its dust, fume, gas, mist, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

While specific future directions for 6-Amino-5-bromopicolinic acid were not found, it’s worth noting that derivatives of picolinic acid, to which this compound belongs, have been used as organic ligands to form metal-organic complexes . This suggests potential applications in areas such as materials science and catalysis.

properties

IUPAC Name

6-amino-5-bromopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-3-1-2-4(6(10)11)9-5(3)8/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKGMTDVECHQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704811
Record name 6-Amino-5-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-bromopicolinic acid

CAS RN

1221629-04-4
Record name 6-Amino-5-bromopyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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